molecular formula C12H18N2O2 B14394942 1-(1-Nitrocyclohexyl)cyclopentane-1-carbonitrile CAS No. 87740-95-2

1-(1-Nitrocyclohexyl)cyclopentane-1-carbonitrile

Cat. No.: B14394942
CAS No.: 87740-95-2
M. Wt: 222.28 g/mol
InChI Key: JBCOJRNEBLIGMG-UHFFFAOYSA-N
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Description

1-(1-Nitrocyclohexyl)cyclopentane-1-carbonitrile is a chemical compound characterized by its unique structure, which includes a nitro group attached to a cyclohexyl ring and a carbonitrile group attached to a cyclopentane ring

Preparation Methods

The synthesis of 1-(1-Nitrocyclohexyl)cyclopentane-1-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the nitration of cyclohexane followed by the introduction of the carbonitrile group through a series of substitution reactions. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale nitration and substitution processes, utilizing advanced equipment to maintain reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

1-(1-Nitrocyclohexyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction of the nitro group can yield amines, which are valuable intermediates in organic synthesis.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or carbonitrile groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide.

Scientific Research Applications

1-(1-Nitrocyclohexyl)cyclopentane-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(1-Nitrocyclohexyl)cyclopentane-1-carbonitrile exerts its effects involves interactions with specific molecular targets. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways. The carbonitrile group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

1-(1-Nitrocyclohexyl)cyclopentane-1-carbonitrile can be compared with other similar compounds, such as:

Properties

CAS No.

87740-95-2

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

1-(1-nitrocyclohexyl)cyclopentane-1-carbonitrile

InChI

InChI=1S/C12H18N2O2/c13-10-11(6-4-5-7-11)12(14(15)16)8-2-1-3-9-12/h1-9H2

InChI Key

JBCOJRNEBLIGMG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2(CCCC2)C#N)[N+](=O)[O-]

Origin of Product

United States

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